molecular formula C10H19FN2O2 B570416 tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate CAS No. 1261297-63-5

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

Cat. No.: B570416
CAS No.: 1261297-63-5
M. Wt: 218.272
InChI Key: BAKGBADRUJJHIM-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate (CAS: 1261297-63-5) is a fluorinated 1,4-diazepane derivative with a tert-butyl carbamate protecting group. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. Its fluorine substituent at position 6 enhances electronic and steric properties, influencing reactivity and binding affinity in biological systems. The compound is commercially available with a purity of 95% (QK-2430, Combi-Blocks) and is synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling and carbamate protection strategies .

Properties

IUPAC Name

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGBADRUJJHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 1,4-Diazepane Precursors

Fluorination is achieved via nucleophilic substitution or electrophilic fluorination. A common approach substitutes a halogen (e.g., chlorine) at the 6-position of 1,4-diazepane with fluorine using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). For example:

6-Chloro-1,4-diazepane+KFDMF, 110°C6-Fluoro-1,4-diazepane+KCl\text{6-Chloro-1,4-diazepane} + \text{KF} \xrightarrow{\text{DMF, 110°C}} \text{6-Fluoro-1,4-diazepane} + \text{KCl}

This reaction requires anhydrous conditions and prolonged heating (12–24 hours) to maximize conversion.

Boc Protection of 6-Fluoro-1,4-diazepane

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds under mild conditions (0°C to room temperature) in dichloromethane (DCM) or tetrahydrofuran (THF):

6-Fluoro-1,4-diazepane+Boc₂ONEt₃, DCMtert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate\text{6-Fluoro-1,4-diazepane} + \text{Boc₂O} \xrightarrow{\text{NEt₃, DCM}} \text{this compound}

The Boc group stabilizes the amine during subsequent reactions and facilitates purification.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include solvent polarity, temperature, and base selection.

Fluorination Optimization

ParameterOptimal RangeImpact on Yield
Temperature100–120°CHigher temperatures accelerate substitution but risk decomposition.
SolventDMF or DMSOPolar aprotic solvents enhance fluoride ion reactivity.
Reaction Time12–24 hoursExtended durations improve conversion but may degrade sensitive intermediates.

Boc Protection Optimization

ParameterOptimal RangeImpact on Yield
BaseNEt₃ or DIPEASterically hindered bases (e.g., DIPEA) minimize side reactions.
SolventDCM or THFInert solvents prevent Boc group hydrolysis.
Temperature0°C → rtGradual warming ensures controlled exothermicity.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Removes unreacted Boc₂O and salts using aqueous citric acid and ethyl acetate.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Spectroscopic Validation

  • ¹⁹F NMR : Confirms fluorination (δ = -120 to -150 ppm).

  • ¹H/¹³C NMR : Validates Boc group integration and diazepane backbone.

  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical m/z for [M+H]⁺ (C₁₀H₁₉FN₂O₂⁺: 231.1445).

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance fluorination kinetics and safety.

  • Distillation : Separates 6-fluoro-1,4-diazepane from unreacted precursors under reduced pressure.

  • Quality Control : In-line HPLC monitors purity (>99%) and residual solvents.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Halogen Exchange7295High
Electrophilic Fluorination6590Moderate
Tandem Protection-Fluorination6892Low

The halogen exchange route balances yield and scalability, making it the preferred industrial method.

Challenges and Mitigation Strategies

  • Hydrolytic Instability : The Boc group is sensitive to acidic conditions. Storage under nitrogen at -20°C prolongs shelf life.

  • Byproduct Formation : Excess Boc₂O generates di-Boc derivatives. Stoichiometric control (1:1.1 amine:Boc₂O) minimizes this.

  • Fluoride Availability : Anhydrous KF pre-treatment (150°C, vacuum) enhances reactivity.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces fluorination time from 24 hours to 2 hours with comparable yields.

  • Enzymatic Protection : Lipases catalyze Boc group installation under aqueous conditions, improving sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to modify the diazepane ring or the ester group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 6-fluoro-1,4-diazepane-1-carboxylic acid.

    Reduction: Reduced forms of the diazepane ring or the ester group.

Scientific Research Applications

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorine atom may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring provides structural stability and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate, highlighting differences in substituents, ring systems, and properties:

Compound Name CAS Number Substituents/Ring Modifications Molecular Formula Purity Key Features Reference
This compound 1261297-63-5 6-Fluoro on 1,4-diazepane C₁₀H₁₇FN₂O₂ 95% Fluorine enhances electronegativity; used in Spns2 inhibitor synthesis
tert-Butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate 179686-61-4 5-Methyl, 3-oxo on 1,4-diazepane C₁₁H₂₀N₂O₃ 95+% Oxo group increases polarity; potential metabolic instability
tert-Butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate 223797-58-8 4-(6-Bromopyridin-3-yl) on diazepane C₁₅H₂₁BrN₃O₂ N/A Bromopyridine introduces aromaticity; discontinued due to synthetic challenges
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate 2891598-80-2 6-Hydroxy, 2-oxo on azepane (7-membered) C₁₁H₁₉NO₄ ≤100% Larger ring size; low hazard profile, stable under recommended conditions
tert-Butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate 203047-34-1 4-(3-Fluorobenzyl) on piperazine C₁₆H₂₃FN₂O₂ 95% Piperazine ring (6-membered, 2 nitrogens); fluorobenzyl enhances lipophilicity

Structural and Functional Differences

  • Fluorine vs.
  • Ring Size and Nitrogen Positioning : The 7-membered azepane derivative () exhibits different conformational flexibility compared to 1,4-diazepane, impacting binding interactions in biological targets . Piperazine derivatives (e.g., 4-(3-fluorobenzyl)piperazine) lack the additional nitrogen in the diazepane ring, altering hydrogen-bonding capabilities .
  • Aromatic vs.

Commercial Availability and Purity

  • The target compound (95% purity) and its 5-methyl-3-oxo analog (95+% purity) are commercially available, whereas the bromopyridinyl variant is discontinued, reflecting market demand and synthetic feasibility .

Biological Activity

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom at the 6-position of the diazepane ring enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H18FN2O2C_{10}H_{18}FN_2O_2, with a molecular weight of approximately 236.73 g/mol. The compound features a six-membered diazepane ring containing two nitrogen atoms, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₈FN₂O₂
Molecular Weight236.73 g/mol
Functional GroupsDiazepane, Carboxylate
Fluorine Position6

The mechanism of action of this compound involves its interaction with specific biological targets. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to receptors involved in neurotransmission and other biological pathways. Research indicates that modifications at the 6-position can enhance interactions with various receptors, potentially leading to anxiolytic or sedative effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anxiolytic and Sedative Effects

  • Compounds related to diazepanes are known for their anxiolytic properties. Studies suggest that this compound may exhibit similar effects due to its structural characteristics.

2. Anticoagulant Properties

  • Derivatives of diazepanes have shown potential as anticoagulants by acting as inhibitors of factor Xa in blood coagulation pathways. This suggests that this compound may have applications in treating thrombotic disorders.

3. Anti-inflammatory Activity

  • Research indicates that compounds derived from diazepanes can exhibit anti-inflammatory effects. For instance, studies involving related structures have shown efficacy in reducing inflammation in models of acute pancreatitis and arthritis .

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

Study 1: Anxiolytic Effects
A study evaluating the anxiolytic effects of diazepane derivatives found that modifications at the 6-position significantly enhanced binding affinity to GABA receptors, suggesting that this compound could be an effective anxiolytic agent .

Study 2: Anticoagulant Activity
In vitro assays demonstrated that certain diazepane derivatives inhibited factor Xa activity effectively. This compound showed promise in this regard, indicating potential for development as an anticoagulant drug.

Study 3: Anti-inflammatory Properties
A recent investigation into related compounds revealed significant reductions in inflammatory markers in animal models treated with diazepane derivatives. The findings support further exploration of this compound for inflammatory conditions .

Q & A

Q. Critical parameters :

ParameterOptimization RangeImpact on Yield/PurityReference
Temperature 50–80°CHigher temps accelerate fluorination but risk side reactions (e.g., deprotection).
Solvent DMF or DMSOPolar aprotic solvents enhance fluoride ion reactivity.
Reaction Time 12–24 hoursProlonged durations improve conversion but may degrade sensitive intermediates.

Methodological tip : Monitor reaction progress via TLC or LC-MS to balance conversion and purity.

(Basic) What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm backbone structure and Boc group integrity.
    • ¹⁹F NMR : Validate fluorination (δ ~ -150 to -250 ppm for aliphatic C-F bonds).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine absence, fluorine presence).
  • IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹ for Boc group).
  • HPLC/UPLC : Assess purity (>95% required for biological assays).

Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT for ¹³C shifts) to resolve ambiguities .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents or dust.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

(Advanced) How can researchers optimize the fluorination step to enhance regioselectivity and minimize byproducts?

Answer:

  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAF) to improve fluoride ion solubility in organic solvents.
  • Solvent effects : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) to balance reactivity and side reactions.
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 70°C) to control exothermic fluorination.
  • Byproduct analysis : Employ GC-MS or LC-MS to identify and quantify impurities (e.g., de-Boc products) .

(Advanced) How can contradictions between observed and predicted spectroscopic data be resolved?

Answer:

  • Multi-technique validation : Cross-check NMR data with HSQC/HMBC for connectivity and NOESY for stereochemistry.
  • Computational modeling : Use Gaussian or ORCA for DFT-based chemical shift predictions to identify mismatches.
  • Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

(Advanced) What experimental strategies are effective for evaluating the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro assays :
    • Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) using ADP-Glo™ or fluorescence polarization.
    • IC₅₀ determination : Perform dose-response curves with 10-dose dilutions (1 nM–100 µM).
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to kinase ATP pockets.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

(Advanced) How can researchers integrate this compound into multicomponent reaction systems for complex molecule synthesis?

Answer:

  • Scaffold functionalization : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling to append aryl/heteroaryl groups.
  • Deprotection strategies : Remove the Boc group with TFA/DCM (1:1) to generate a reactive amine for further derivatization.
  • Heterogeneous catalysis : Explore Pd/C or Ni-based catalysts for cross-couplings to minimize metal contamination .

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